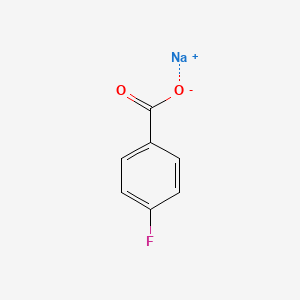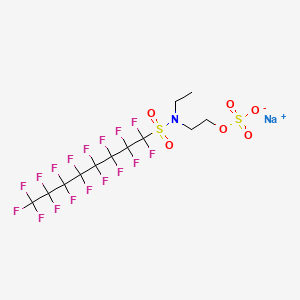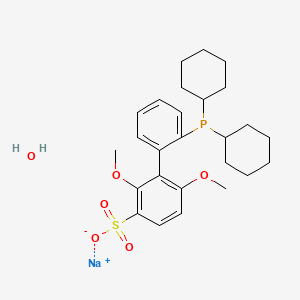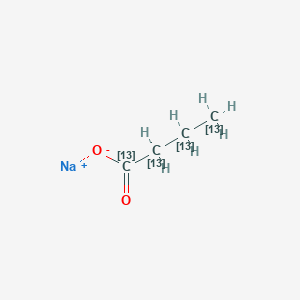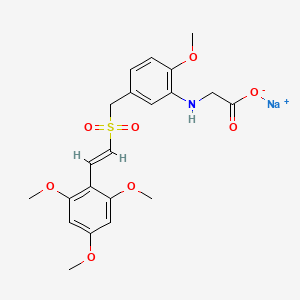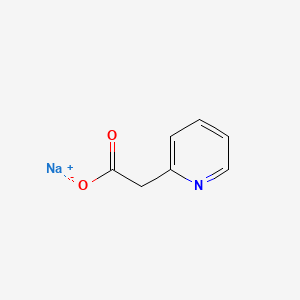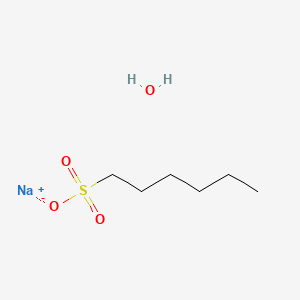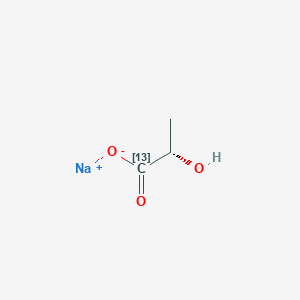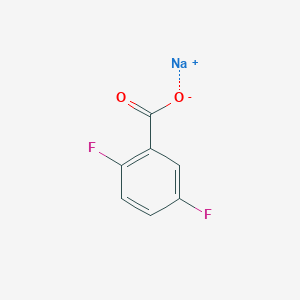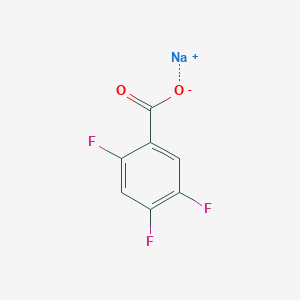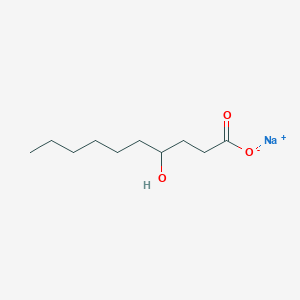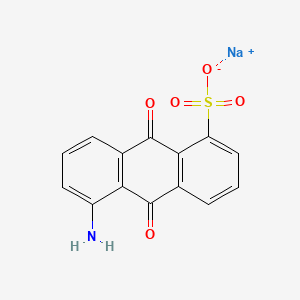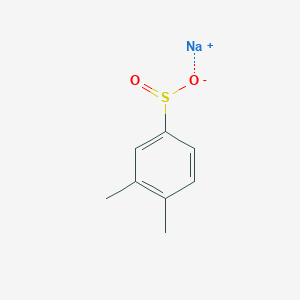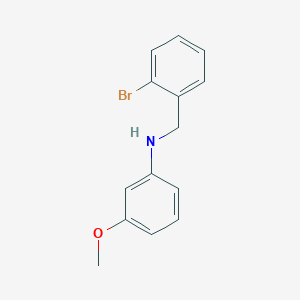
N-(2-Bromobenzyl)-3-methoxyaniline
Übersicht
Beschreibung
“N-(2-Bromobenzyl)-3-methoxyaniline” is a compound that likely contains an aniline group (a benzene ring attached to an amine group), a methoxy group (an oxygen atom linked to a methyl group), and a bromobenzyl group (a benzene ring with a bromine atom and a methyl group) .
Synthesis Analysis
While specific synthesis methods for “N-(2-Bromobenzyl)-3-methoxyaniline” are not available, similar compounds have been synthesized through various methods. For instance, N-(2-bromobenzyl)indole was generated from easily available N-(2-bromobenzyl)-1H-indole . Another study reported a short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Related Compounds
Synthesis and Growth of Benzylideneaniline Compounds : Benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline have been synthesized, characterized, and their nonlinear optical properties evaluated (Subashini et al., 2021).
Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Novel zinc phthalocyanine derivatives have been synthesized, featuring components structurally related to N-(2-Bromobenzyl)-3-methoxyaniline, showing potential for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Formation of Nitrogen-Containing Rings : Studies on displacements at the nitrogen of lithioalkoxylamides have demonstrated the utility of such reactions in forming nitrogen-containing rings, a process that is relevant to the structural family of N-(2-Bromobenzyl)-3-methoxyaniline (Beak & Selling, 1989).
Analytical and Chemical Studies
GC–MS and GC–IR Analysis : Gas chromatographic and mass spectrometric analyses of compounds like N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which are structurally related to N-(2-Bromobenzyl)-3-methoxyaniline, provide insights into their chemical properties and potential applications (Abiedalla et al., 2021).
Synthesis of Other Related Compounds : Research includes the synthesis of compounds like 3-(2-Propylen)benzyl chloride starting from materials related to N-(2-Bromobenzyl)-3-methoxyaniline, demonstrating the versatility of this chemical framework in synthetic chemistry (Li-yin, 2002).
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVQHOUQZIUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromobenzyl)-3-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



